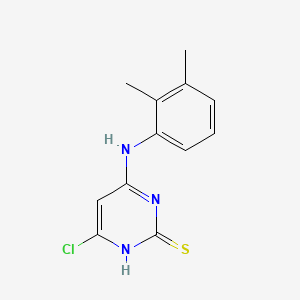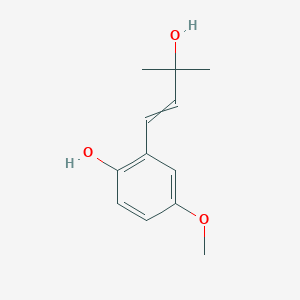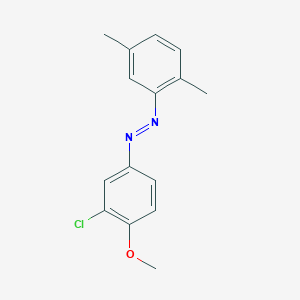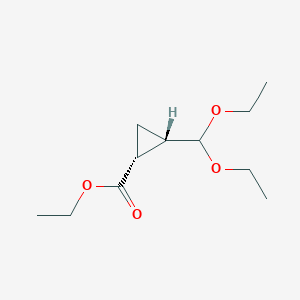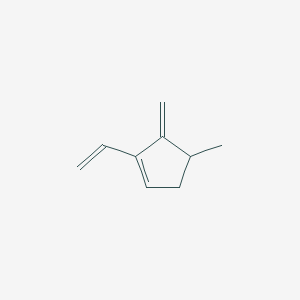
3-(Hydroxyamino)but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxyamino)but-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyamino)but-2-enamide can be achieved through several methods. One common approach involves the direct N-dehydrogenation of amides to enamides. This reaction employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serves as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the selective desaturation of amides using an iron-assisted regioselective oxidative desaturation process. This method provides an efficient approach to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability.
化学反応の分析
Types of Reactions
3-(Hydroxyamino)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxoamides, while reduction can yield primary amines.
科学的研究の応用
3-(Hydroxyamino)but-2-enamide has several scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis, enabling the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where its reactivity and stability are advantageous.
作用機序
The mechanism of action of 3-(Hydroxyamino)but-2-enamide involves its interaction with molecular targets through its amide and hydroxyamino groups. These interactions can lead to the formation of stable complexes with proteins and enzymes, affecting their activity and function. The compound’s ability to undergo various chemical reactions also contributes to its biological activity .
類似化合物との比較
Similar Compounds
3-(Amino)but-2-enamide: Similar in structure but lacks the hydroxy group, resulting in different reactivity and applications.
3-(Hydroxyamino)pent-2-enamide: An analog with an extended carbon chain, which can affect its chemical properties and biological activity.
3-(Hydroxyamino)but-2-enoic acid: Contains a carboxylic acid group instead of an amide, leading to different chemical behavior.
Uniqueness
3-(Hydroxyamino)but-2-enamide is unique due to its combination of an amide group and a hydroxyamino group conjugated to a carbon-carbon double bond. This structure imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
88075-35-8 |
|---|---|
分子式 |
C4H8N2O2 |
分子量 |
116.12 g/mol |
IUPAC名 |
3-(hydroxyamino)but-2-enamide |
InChI |
InChI=1S/C4H8N2O2/c1-3(6-8)2-4(5)7/h2,6,8H,1H3,(H2,5,7) |
InChIキー |
KHIZDSMOTLXOPX-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)N)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


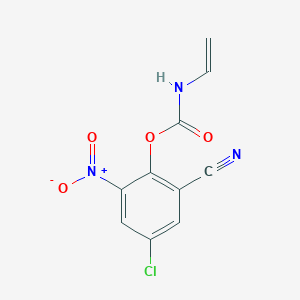
![1,1'-[Methylenebis(3-methyl-4,1-phenylene)]dipyrrolidine](/img/structure/B14396747.png)
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
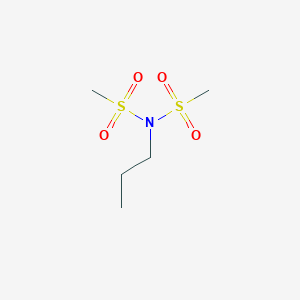
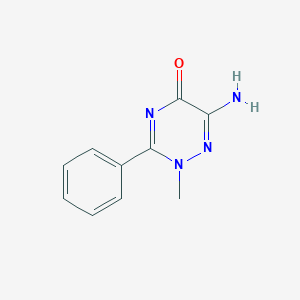
![3,3'-{Ethane-1,2-diylbis[(methylazanediyl)methylene]}bis(3-methylbutan-2-one)](/img/structure/B14396772.png)
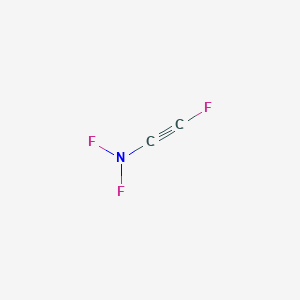
![({5-Methoxy-2-[(trimethylsilyl)ethynyl]phenyl}methoxy)(trimethyl)silane](/img/structure/B14396780.png)
